Cas no 2137597-94-3 (3-Piperidinamine, N,3-dimethyl-N-(1-methylethyl)-)

3-Piperidinamine, N,3-dimethyl-N-(1-methylethyl)- is a tertiary amine derivative of piperidine with a branched alkyl substitution pattern. This compound is characterized by its sterically hindered amine structure, which enhances its stability and reactivity in selective organic transformations. The presence of both methyl and isopropyl groups on the nitrogen center influences its basicity and nucleophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural features also contribute to improved solubility in organic solvents, facilitating its use in catalytic and stoichiometric applications. The compound's well-defined stereochemistry further supports its utility in asymmetric synthesis and chiral ligand design.
3-Piperidinamine, N,3-dimethyl-N-(1-methylethyl)- structure
2137597-94-3 structure
Product Name:3-Piperidinamine, N,3-dimethyl-N-(1-methylethyl)-
CAS No:2137597-94-3
MF:C10H22N2
MW:170.295082569122
CID:5264371
Update Time:2025-06-12

3-Piperidinamine, N,3-dimethyl-N-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 3-Piperidinamine, N,3-dimethyl-N-(1-methylethyl)-
    • Inchi: 1S/C10H22N2/c1-9(2)12(4)10(3)6-5-7-11-8-10/h9,11H,5-8H2,1-4H3
    • InChI Key: GFTXFCJUQSZOLG-UHFFFAOYSA-N
    • SMILES: N1CCCC(C)(N(C)C(C)C)C1

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Additional information on 3-Piperidinamine, N,3-dimethyl-N-(1-methylethyl)-

Introduction to 3-Piperidinamine, N,3-dimethyl-N-(1-methylethyl)- (CAS No. 2137597-94-3)

3-Piperidinamine, N,3-dimethyl-N-(1-methylethyl)-, is a significant compound in the realm of chemical and pharmaceutical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2137597-94-3, has garnered attention due to its structural complexity and potential applications in drug development. The molecular structure of this amine derivative features a piperidine ring substituted with various alkyl groups, making it a versatile intermediate in synthetic chemistry.

The compound's name, 3-Piperidinamine, N,3-dimethyl-N-(1-methylethyl)-, provides a detailed insight into its chemical composition. The piperidine core is a six-membered heterocyclic amine, which is a common scaffold in many bioactive molecules. The presence of two methyl groups at the 3-position and an isobutyl group at the N-position contributes to its unique physicochemical properties. These modifications enhance its solubility and reactivity, making it valuable in various synthetic pathways.

In recent years, there has been a growing interest in developing novel pharmacological agents that target specific biological pathways. Piperidine derivatives have been extensively studied for their potential as pharmacological tools due to their ability to interact with biological targets such as enzymes and receptors. The compound 3-Piperidinamine, N,3-dimethyl-N-(1-methylethyl)- is no exception and has been explored in several preclinical studies for its potential therapeutic applications.

One of the most compelling aspects of this compound is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop new analogs with enhanced biological activity. For instance, modifications to the piperidine ring can lead to compounds with improved binding affinity and selectivity for specific targets. This flexibility makes it an invaluable asset in medicinal chemistry libraries.

The synthesis of 3-Piperidinamine, N,3-dimethyl-N-(1-methylethyl)- involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the functionalization of a piperidine precursor, followed by the introduction of the dimethyl and isobutyl groups. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.

Recent advancements in computational chemistry have also played a crucial role in optimizing the synthesis of this compound. Molecular modeling studies have helped researchers predict the most efficient reaction pathways and identify potential intermediates. These computational tools are essential for reducing experimental trial-and-error and accelerating the drug discovery process.

The pharmacological potential of 3-Piperidinamine, N,3-dimethyl-N-(1-methylethyl)- has been explored in several academic studies. Researchers have investigated its interactions with various biological targets, including enzymes involved in metabolic pathways and receptors associated with neurological disorders. Preliminary findings suggest that this compound exhibits promising activity in modulating these pathways, making it a candidate for further development.

In addition to its pharmacological applications, this compound has shown promise in material science research. Its unique structural features make it suitable for developing novel materials with specific properties. For example, it has been used as a precursor in the synthesis of polymers with enhanced thermal stability and mechanical strength. These applications highlight the broad utility of piperidine derivatives beyond traditional pharmaceuticals.

The safety profile of 3-Piperidinamine, N,3-dimethyl-N-(1-methylethyl)- is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have been conducted to assess its acute and chronic effects on living organisms. These studies have provided valuable insights into its potential side effects and safe handling protocols. Ensuring the safety of chemical compounds is paramount in both research and industrial applications.

The regulatory landscape for approving new pharmaceutical agents also plays a significant role in determining the commercial viability of compounds like this one. Regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines that must be met before a drug can be approved for human use. Researchers must navigate these regulations carefully to bring their findings from preclinical stages to clinical trials.

In conclusion, 3-Piperidinamine, N,3-dimethyl-N-(1-methylethyl)- (CAS No. 2137597-94-3) represents a fascinating compound with diverse applications in pharmaceuticals and material science. Its unique structural features make it a valuable intermediate in synthetic chemistry, while its potential biological activity opens up numerous avenues for further research. As our understanding of chemical biology continues to evolve, compounds like this one are likely to play an increasingly important role in developing innovative solutions to global health challenges.

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